molecular formula C14H11ClN2O3 B11960189 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline

Cat. No.: B11960189
M. Wt: 290.70 g/mol
InChI Key: FGYUIVYDRBJTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as a methoxy group on the aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[(E)-(2-chloro-5-aminophenyl)methylidene]-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-hydroxyaniline.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methoxy group on the aniline moiety provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11ClN2O3/c1-20-13-5-2-11(3-6-13)16-9-10-8-12(17(18)19)4-7-14(10)15/h2-9H,1H3

InChI Key

FGYUIVYDRBJTNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.